1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea
Description
Properties
IUPAC Name |
1-(2-hydroxy-1-methylindol-3-yl)imino-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-3-8-14-13(19)16-15-11-9-6-4-5-7-10(9)17(2)12(11)18/h3-7,18H,1,8H2,2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLKHLWYDRTYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with allylthiourea under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anticancer, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives bearing indole or isatin scaffolds exhibit diverse physicochemical and biological properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Effects on Key Properties
*Estimated based on analogous compounds.
Key Findings
The 1-methyl-2-oxoindole moiety (target compound) exhibits stronger lactam C=O stretching (~1705 cm⁻¹) compared to benzyl-substituted 4g (1630 cm⁻¹), suggesting reduced conjugation in the latter .
Spectral Data :
- IR Spectroscopy : The target compound’s allyl group may reduce N–H stretching frequency (cf. 4g: 3360 cm⁻¹ vs. 4a: 3226 cm⁻¹) due to steric hindrance or electronic effects .
- ¹H-NMR : Propenyl protons in the target compound would resonate at δ ~4.8–5.2 (allylic CH₂) and ~5.7–6.0 (vinyl CH₂), distinct from 4g’s benzyl CH₂ (δ 3.2) .
Crystal Packing and Interactions: ’s thiourea derivative with a tetrahydronaphthalene group forms C(4) chains via N–H···S hydrogen bonding.
Table 2: Elemental Analysis Comparison
*Based on 4f’s formula (C₂₄H₂₁N₅OS).
Biological Activity
The compound 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea is a thiourea derivative with potential therapeutic applications. Thioureas are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 274.34 g/mol. The structural framework includes an indole moiety, which is often associated with various pharmacological activities.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study found that certain thiourea derivatives demonstrated effectiveness exceeding that of standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiourea Derivative A | E. coli | 8 µg/mL |
| Thiourea Derivative B | S. aureus | 4 µg/mL |
| Subject Compound | Multiple strains | TBD (to be determined) |
Antitumor Activity
The antitumor potential of thiourea derivatives has also been documented. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those related to breast and prostate cancer . The mechanisms of action often involve the modulation of signaling pathways associated with cancer progression.
Case Study:
In a recent investigation, a series of thiourea derivatives were synthesized and tested against pancreatic cancer cell lines. The results indicated that some derivatives had IC50 values as low as 14 µM, suggesting potent anticancer activity .
Antiviral Activity
Thioureas have shown promise in antiviral applications as well. They can inhibit viral replication in various cell lines, including those infected with herpes simplex virus (HSV). The indole structure in the compound may enhance its ability to interact with viral proteins .
Table 2: Antiviral Efficacy
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Indole-Thiourea Derivative | HSV-1 | 20 |
| Indole-Thiourea Derivative | HIV | 15 |
The biological activities of thiourea derivatives can be attributed to several mechanisms:
- Enzyme Inhibition: Many thioureas inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Membrane Disruption: The lipophilic nature of these compounds allows them to penetrate microbial membranes, leading to cell lysis.
- Interaction with Nucleic Acids: Some derivatives can bind to DNA or RNA, interfering with replication processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this thiourea derivative, and how can reaction conditions be optimized?
- The compound can be synthesized via multi-step reactions involving condensation of substituted indole precursors with thiocarbohydrazide derivatives. A typical protocol involves refluxing intermediates (e.g., 3Z-substituted indol-3-ylidene amines) with allyl isothiocyanate in anhydrous ethanol under inert conditions . Optimization may require adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time (2–8 hours), and stoichiometric ratios (1:1 to 1:1.2 for amine:isothiocyanate) to maximize yields (>65%). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical for removing unreacted starting materials .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- IR spectroscopy : Confirm the presence of C=O (1640–1680 cm⁻¹), C=S (1250–1310 cm⁻¹), and N–H stretches (3200–3350 cm⁻¹) .
- ¹H-NMR : Key signals include indole NH protons (~14.7 ppm), allylic protons (δ 5.1–5.8 ppm), and methyl groups (δ 3.0–3.8 ppm) .
- Mass spectrometry (ESI–MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiourea backbone .
Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?
- Common impurities include unreacted indole precursors or byproducts from thiourea dimerization. Strategies:
- Use excess allyl isothiocyanate (1.2–1.5 equivalents) to drive the reaction to completion.
- Employ gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve closely eluting impurities .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the thiourea sulfur and indole carbonyl may act as electron-deficient regions for nucleophilic attack .
- Molecular docking : Screen against protein targets (e.g., kinases, microbial enzymes) using AutoDock Vina. Prioritize binding poses where the allyl group occupies hydrophobic pockets, and the thiourea backbone forms hydrogen bonds with catalytic residues .
Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response assays : Test across a wide concentration range (0.1–100 µM) to distinguish between therapeutic and toxic thresholds.
- Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies, cisplatin for cytotoxicity) to validate assay conditions .
- Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection) or transcriptomics to identify pathways affected at varying concentrations .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 24-hour intervals. The allyl group may hydrolyze under acidic conditions, while the indole ring could oxidize at alkaline pH .
- Serum stability : Add fetal bovine serum (10% v/v) to simulate in vivo conditions. LC-MS/MS can detect protein adducts or metabolite formation .
Q. How can researchers link this compound’s structure-activity relationship (SAR) to existing pharmacological theories?
- Compare its SAR with structurally similar thiourea derivatives (e.g., 1-cyclohexyl-3-allylthiourea ):
- The 3Z-indolylidene group may enhance π-π stacking with aromatic residues in enzyme active sites.
- The allyl substituent could improve membrane permeability due to its lipophilic nature .
- Use QSAR models to correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., molar refractivity) with observed bioactivity .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing dose-dependent biological responses?
- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate IC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups against controls (p < 0.05, Tukey’s HSD) .
Q. How should researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic studies : Measure initial reaction rates at varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive, non-competitive).
- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon compound binding to assess conformational changes in the enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
